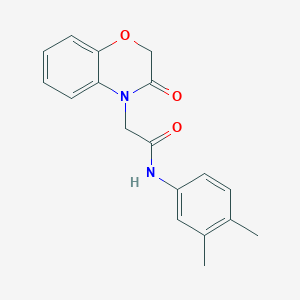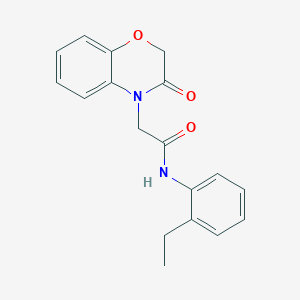![molecular formula C17H13N3O2 B4408512 2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile](/img/structure/B4408512.png)
2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile
描述
Synthesis Analysis
The synthesis of quinazoline derivatives involves various strategies, including copper-catalyzed processes, palladium-catalyzed oxidative carbonylation, and aerobic oxidative synthesis. For instance, a copper-catalyzed synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines using molecular oxygen as the sole oxidant has been described, enabling the effective cleavage of the C-C triple bond and construction of new C-N and C-C bonds in one operation (Wang et al., 2018). Additionally, palladium-catalyzed cyclization-alkoxycarbonylation has been employed for the synthesis of various quinazoline derivatives, highlighting the versatility of this approach in constructing complex molecular architectures (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including 2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile, is characterized by the presence of the quinazoline core, a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. Advanced techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the precise molecular structure and confirm the identity of synthesized compounds. The structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are pivotal for further modifying the quinazoline core to impart desired physical and chemical properties, such as increased solubility, stability, or biological activity. For example, reactions of quinazoline derivatives with various halides and nucleophiles allow for the synthesis of a wide range of functionalized compounds with potential antimicrobial activity (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure and substituents on the quinazoline core. These properties are essential for determining the compound's suitability for specific applications, including its formulation in pharmaceuticals. Analytical techniques like differential scanning calorimetry (DSC) and solubility tests provide valuable insights into these properties.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for their application in chemical syntheses and drug development. Studies on the reactivity of quinazoline derivatives with isocyanates, for example, have facilitated the synthesis of novel compounds with potential biological activities (Papadopoulos, 1981).
安全和危害
未来方向
属性
IUPAC Name |
2-[2-(4-oxoquinazolin-3-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-11-13-5-1-4-8-16(13)22-10-9-20-12-19-15-7-3-2-6-14(15)17(20)21/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSLEVAWZFUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)
![N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408446.png)
![4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4408447.png)
![1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)
![4-chloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4408460.png)
![methyl 3-[(2-{[(2-methylphenyl)amino]carbonyl}phenoxy)methyl]benzoate](/img/structure/B4408461.png)
![5-[phenyl(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4408465.png)
![1-{2-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408482.png)
![2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4408495.png)

![1-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408513.png)
![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)